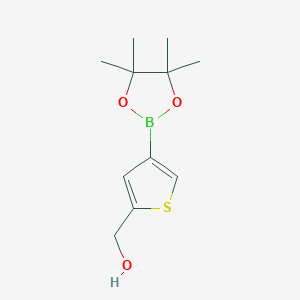

(4-Bromothiophen-2-yl)methanol

Descripción general

Descripción

While the provided papers do not directly discuss (4-Bromothiophen-2-yl)methanol, they do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. The first paper discusses the synthesis of a bithiophene derivative, which is structurally related to (4-Bromothiophen-2-yl)methanol . The second paper details the synthesis and crystal structure of a complex molecule that includes a methanol group, which is a functional group also present in (4-Bromothiophen-2-yl)methanol .

Synthesis Analysis

The synthesis of related thiophene derivatives, as mentioned in the first paper, involves a reaction between dibromothiophene and sodium methylate/methanol in the presence of KI/CuO, followed by a palladium-catalyzed coupling to yield a bithiophene . This method could potentially be adapted for the synthesis of (4-Bromothiophen-2-yl)methanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides an example of how molecular structure can be determined using spectroscopic methods such as NMR, IR, and MS, as well as X-ray diffraction crystallography . These techniques could be applied to (4-Bromothiophen-2-yl)methanol to deduce its structure and confirm the synthesis.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of (4-Bromothiophen-2-yl)methanol, the methodologies described could be relevant. For instance, the use of Grignard reagents in the synthesis of complex molecules, as described in the second paper, could be a potential route for further functionalization of (4-Bromothiophen-2-yl)methanol .

Physical and Chemical Properties Analysis

The physical properties such as melting point, density, and crystallinity can be inferred from the crystallographic data provided in the second paper . The chemical properties, such as reactivity and stability, could be extrapolated from the known behavior of similar thiophene compounds and methanol derivatives discussed in both papers .

Aplicaciones Científicas De Investigación

Reactions and Product Formation

- The reaction of bromoiodothiophenes with sodium methoxide in methanol has been investigated, revealing a halogen-dance mechanism. This process leads to the formation of various bromothiophene compounds, including 4-bromo-2-methoxythiophene (Gronowitz, Hallberg, & Glennow, 1980).

Catalysis and Synthesis

- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was synthesized for catalytic asymmetric addition to aldehydes. This demonstrated the potential of using heterocycle-based backbones for catalytic asymmetric induction reactions (Wang et al., 2008).

- (1,3-Butadien-2-yl)methanols were synthesized from aldehydes, highlighting the utility of (4-bromobut-2-ynyl)trimethylsilane in the synthesis of compounds with significant enantioselectivity (Durán-Galván & Connell, 2010).

Photophysical Properties

- Novel 4-Aryl substituted thiophene derivatives, synthesized using 4-bromothiophene-2-carbaldehyde, demonstrated promising qualities as functional organic light-emitting diode materials. Their UV-Vis absorption and photoluminescent spectra were extensively studied (Xu & Yu, 2011).

Molecular Dynamics and Reactions

- The photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water was examined, providing insights into the environmental fate and behavior of these compounds (Eriksson, Green, Marsh, & Bergman, 2004).

- A study on methanol acceleration of DMPC flip-flop and transfer revealed significant impacts on lipid dynamics, emphasizing the influence of methanol on biomembrane studies (Nguyen et al., 2019).

Biotransformation and Microbial Synthesis

- The production of chiral intermediates for drugs like Betahistine using biocatalysts such as Kluyveromyces sp. in aqueous two-phase systems demonstrated the potential of microbial cells in biotransformation reactions (Ni, Zhou, & Sun, 2012).

Energy and Catalysis Research

- The conversion of methanol to hydrocarbons using zeolite catalysts was examined, discussing mechanisms such as the formation of initial carbon-carbon bonds, providing insights into methanol synthesis and catalysis (Hutchings, Watson, & Willock, 1999).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements P280, P305+P351+P338, and P310 suggest that protective gloves/eye protection/face protection should be worn, and that in case of contact with eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Mode of Action

It is possible that the bromine atom and the methanol group in the molecule could influence its interactions with biological targets, but further studies are needed to confirm this .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biochemical processes, but the role of (4-Bromothiophen-2-yl)methanol in these processes is unclear .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

The molecular and cellular effects of (4-Bromothiophen-2-yl)methanol are currently unknown due to the lack of research on this compound .

Action Environment

The action of (4-Bromothiophen-2-yl)methanol may be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . These conditions may help to maintain the stability and efficacy of the compound .

Propiedades

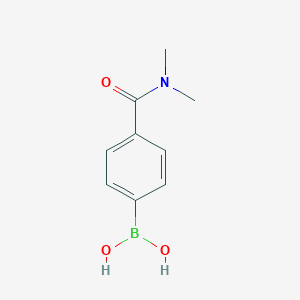

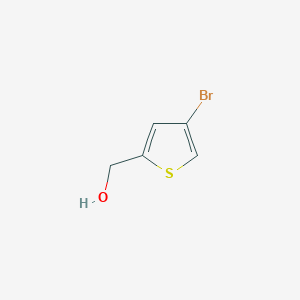

IUPAC Name |

(4-bromothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZNJHHUYJRFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383705 | |

| Record name | (4-bromothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromothiophen-2-yl)methanol | |

CAS RN |

79757-77-0 | |

| Record name | 4-Bromo-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79757-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-bromothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromo-2-thienyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

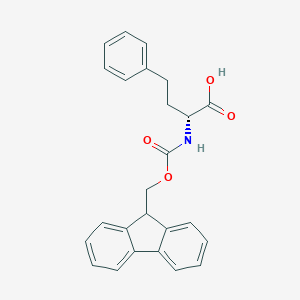

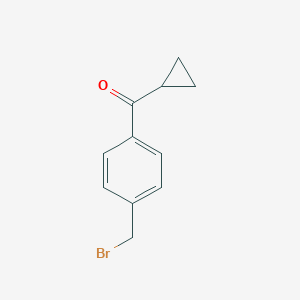

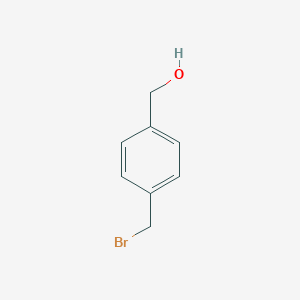

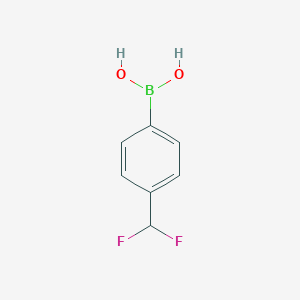

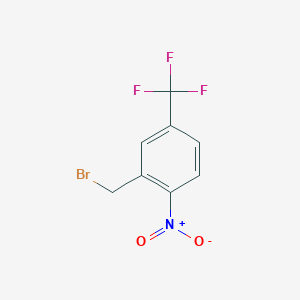

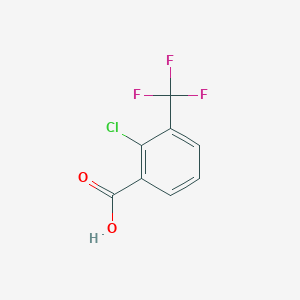

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)